molecular formula C7H3F3INO2 B14853719 4-Iodo-6-(trifluoromethyl)picolinic acid

4-Iodo-6-(trifluoromethyl)picolinic acid

Cat. No.: B14853719
M. Wt: 317.00 g/mol
InChI Key: BDYCBWLMMYEBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-6-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom at the 4th position and a trifluoromethyl group at the 6th position on the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-(trifluoromethyl)picolinic acid typically involves the iodination of 6-(trifluoromethyl)picolinic acid. The process can be carried out using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include controlled temperature and pH to ensure the selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Coupling: Palladium-catalyzed coupling reactions using reagents like arylboronic acids are common.

Major Products

Scientific Research Applications

4-Iodo-6-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)picolinic acid: Lacks the iodine atom but shares the trifluoromethyl group.

    4-Iodopicolinic acid: Contains the iodine atom but lacks the trifluoromethyl group.

    Picolinic acid: The parent compound without any substituents.

Uniqueness

4-Iodo-6-(trifluoromethyl)picolinic acid is unique due to the combined presence of both iodine and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H3F3INO2

Molecular Weight

317.00 g/mol

IUPAC Name

4-iodo-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-3(11)1-4(12-5)6(13)14/h1-2H,(H,13,14)

InChI Key

BDYCBWLMMYEBEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.